molecular formula C16H15BrN4O2S B2972514 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide CAS No. 1448065-15-3

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2972514
CAS No.: 1448065-15-3
M. Wt: 407.29
InChI Key: ALQKPELHYVCBKW-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide” is a compound that contains both a pyrazole and a thiazole ring . Pyrazoles are five-membered heterocycles containing two nitrogen atoms and are found in a wide variety of biologically active compounds . Thiazoles, on the other hand, are five-membered heterocycles containing a sulfur atom and a nitrogen atom . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of pyrazoles and thiazoles has been studied extensively . The thiazole ring, for instance, contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactivity of pyrazoles and thiazoles depends on their structure and the substituents they carry . For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles and thiazoles depend on their structure and the substituents they carry . For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis Techniques

Researchers have developed regioselective synthesis methods for creating pyrazole derivatives, offering insights into the chemical reactions and mechanisms involved. Such techniques are crucial for producing compounds with specific configurations, which could be fundamental in studying the properties and applications of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide. For instance, Aly et al. (2017) describe a regioselective synthesis process for 5-aminopyrazoles, highlighting the use of N-arylbenzamidrazones and activated nitriles in the reaction process, which could be relevant to the synthesis of similar complex molecules (Aly et al., 2017).

Antimicrobial Screening

The antimicrobial properties of thiazole derivatives have been explored, showing potential therapeutic applications. Desai et al. (2013) synthesized a series of thiazole ring-incorporating benzamides and evaluated their antimicrobial efficacy. These compounds exhibited significant activity against various bacteria and fungi, suggesting the potential of similar compounds for treating microbial infections (Desai et al., 2013).

Anticancer and Photodynamic Therapy

Thiazole and pyrazole derivatives have been investigated for their anticancer activities and as photosensitizers in photodynamic therapy. A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with thiazole groups highlighted their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020). Additionally, Sonar et al. (2020) synthesized thiazole compounds with antiproliferative activity against breast cancer cells, further underscoring the relevance of such compounds in cancer research (Sonar et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKPELHYVCBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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